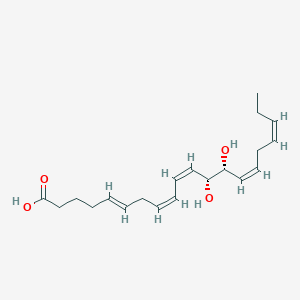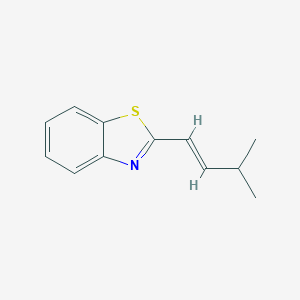
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid, commonly known as 12-HETE, is an eicosanoid derived from arachidonic acid. It is a potent bioactive lipid mediator that plays a crucial role in several physiological processes, including inflammation, angiogenesis, and cancer progression.
Mecanismo De Acción
The biological effects of 12-HETE are mediated through its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors for 12-HETE are the BLT1 receptor and the GPR31 receptor. Activation of these receptors by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.
Efectos Bioquímicos Y Fisiológicos
12-HETE has been shown to have a wide range of biochemical and physiological effects. It promotes the migration and invasion of cancer cells, enhances their resistance to chemotherapy, and promotes angiogenesis. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has also been shown to regulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 12-HETE is its potent biological activity, which makes it a useful tool for studying the role of lipid mediators in various physiological processes. However, one limitation of studying 12-HETE is its instability, which can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 12-HETE. One area of interest is the role of 12-HETE in cancer progression and its potential as a therapeutic target for cancer treatment. Additionally, there is growing interest in the role of 12-HETE in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanisms of action of 12-HETE and its downstream signaling pathways.
Métodos De Síntesis
12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. The 12-LOX enzymes catalyze the oxygenation of arachidonic acid at the C12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then reduced by glutathione peroxidase to form 12-HETE.
Aplicaciones Científicas De Investigación
12-HETE has been extensively studied for its role in inflammation, angiogenesis, and cancer progression. It has been shown to promote the migration and invasion of cancer cells and enhance their resistance to chemotherapy. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis.
Propiedades
Número CAS |
121979-38-2 |
|---|---|
Nombre del producto |
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5E,8Z,10Z,12R,13R,14Z,17Z)-12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h3-4,6-8,10,12-13,15-16,18-19,21-22H,2,5,9,11,14,17H2,1H3,(H,23,24)/b4-3-,8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
Clave InChI |
XJVATZRQYYFGGW-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C\C/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
SMILES canónico |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Sinónimos |
12,13-DEPA 12,13-dihydroxy-(5Z,8Z,10E,14Z,17Z)-eicosapentaenoic acid 12,13-dihydroxyeicosa-5,8,10,14,17-pentaenoic acid 12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid 12R,13S-diHEPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)







